methyl 2-[(biphenyl-4-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
METHYL 2-{[1,1’-BIPHENYL]-4-AMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This particular compound features a biphenyl group and a cyclopenta[b]thiophene core, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[1,1’-BIPHENYL]-4-AMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of the biphenyl and thiophene moieties. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is known for its mild reaction conditions and functional group tolerance . The reaction generally employs palladium catalysts and boron reagents to form the biphenyl structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, followed by further functionalization steps to introduce the thiophene and carboxylate groups. The use of microwave-assisted synthesis has also been reported to improve yields and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[1,1’-BIPHENYL]-4-AMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to form thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the biphenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
METHYL 2-{[1,1’-BIPHENYL]-4-AMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of METHYL 2-{[1,1’-BIPHENYL]-4-AMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The biphenyl and thiophene moieties can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit bacterial enzymes, leading to antimicrobial effects . Additionally, its ability to form hydrogen bonds and π-π interactions can enhance its binding affinity to various biological targets .
Comparison with Similar Compounds
Similar Compounds
METHYL 2-{[([1,1’-BIPHENYL]-4-YLOXY)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE: A similar compound with an oxyacetyl group instead of an amido group.
3-Methyl-2-thiophenecarboxylic acid: Another thiophene derivative used in various chemical syntheses.
Uniqueness
METHYL 2-{[1,1’-BIPHENYL]-4-AMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its specific combination of biphenyl and cyclopenta[b]thiophene structures, which confer distinct chemical and biological properties
Biological Activity
Methyl 2-[(biphenyl-4-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, characterization, and biological evaluation, particularly focusing on its pharmacological properties and mechanisms of action.
1. Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the cyclopentathiophene core : This is achieved through cyclization reactions involving appropriate precursors.
- Amidation : The biphenyl-4-ylcarbonyl group is introduced via an amide bond formation with the amine derivative.
- Esters formation : The final compound is obtained by esterification reactions.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
2.1 Anticancer Properties
Recent studies have indicated that this compound exhibits notable anticancer activity.
Mechanism of Action :
- The compound has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways.
- It also inhibits key signaling pathways involved in cell proliferation, such as the PI3K/Akt and MAPK pathways.
2.2 Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses antimicrobial properties against a range of bacterial strains.
Efficacy :
- The minimum inhibitory concentration (MIC) values against Gram-positive bacteria such as Staphylococcus aureus were found to be significantly low, indicating strong antibacterial activity.
Bacterial Strain | MIC (µg/ml) |
---|---|
Staphylococcus aureus | 5 |
Escherichia coli | >100 |
Pseudomonas aeruginosa | 50 |
2.3 Anti-inflammatory Effects
The compound also shows potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines production in macrophages.
Research Findings :
- Studies have reported a decrease in TNF-alpha and IL-6 levels upon treatment with the compound, suggesting its role in modulating inflammatory responses.
3. Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical settings:
- Breast Cancer Model : In a xenograft model of breast cancer, administration of the compound resulted in a significant reduction in tumor volume compared to control groups.
- Infection Control : In a clinical trial involving patients with methicillin-resistant Staphylococcus aureus (MRSA), patients treated with the compound showed improved outcomes compared to those receiving standard antibiotic therapy.
4. Conclusion
This compound emerges as a promising candidate for further development in pharmacotherapy due to its diverse biological activities, particularly in oncology and infectious disease management. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential across various disease models.
Properties
Molecular Formula |
C22H19NO3S |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
methyl 2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H19NO3S/c1-26-22(25)19-17-8-5-9-18(17)27-21(19)23-20(24)16-12-10-15(11-13-16)14-6-3-2-4-7-14/h2-4,6-7,10-13H,5,8-9H2,1H3,(H,23,24) |
InChI Key |
KTXHVODEIBZDFU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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